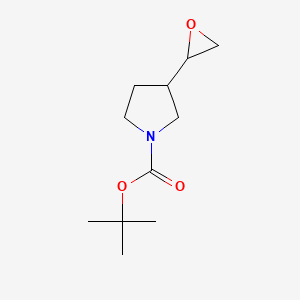
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine is a compound that features a tert-butoxycarbonyl (Boc) protecting group and an epoxyethyl group attached to a pyrrolidine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method for introducing the Boc group is through the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The epoxyethyl group can be introduced via epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems, which have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The epoxyethyl group can be oxidized to form diols.
Reduction: The epoxy ring can be reduced to form alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the epoxy ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Could be explored for drug development due to its unique structural features.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine involves its reactivity due to the presence of the Boc protecting group and the epoxyethyl group. The Boc group can be removed under acidic conditions, revealing the reactive amine group. The epoxyethyl group can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1-t-Butoxycarbonyl-3-pyrrolidinecarboxylic acid: Similar in structure but lacks the epoxyethyl group.
tert-Butoxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the rest of the structure.
Uniqueness
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine is unique due to the combination of the Boc protecting group and the epoxyethyl group, which provides distinct reactivity and versatility in synthetic applications.
属性
CAS 编号 |
114214-72-1 |
|---|---|
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC 名称 |
tert-butyl 3-(oxiran-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-8(6-12)9-7-14-9/h8-9H,4-7H2,1-3H3 |
InChI 键 |
KIGMWLYFCCZZGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


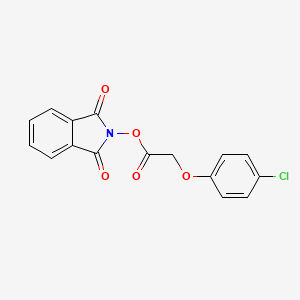
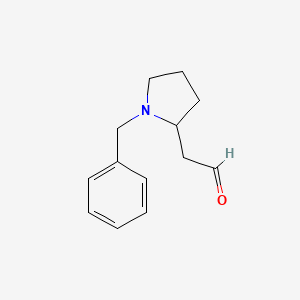
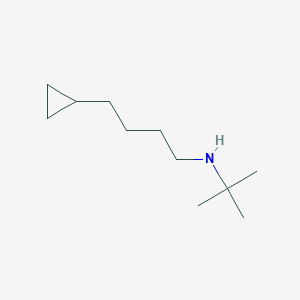
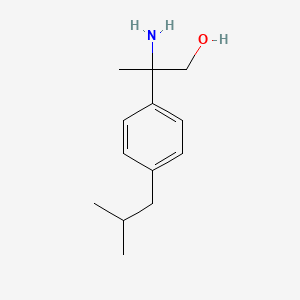
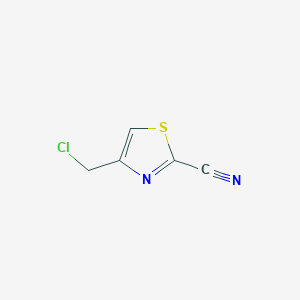
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
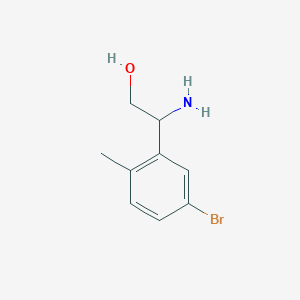
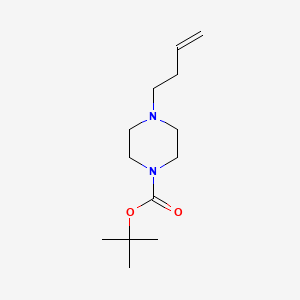
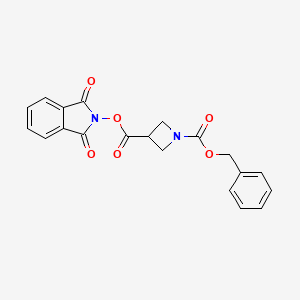
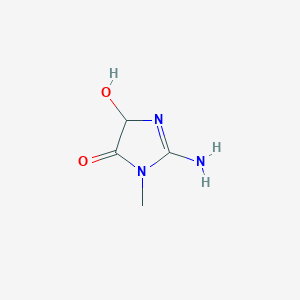


![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
